Cas no 254748-99-7 (Propanoic acid,3-[(4-chlorophenyl)thio]-2-methyl-)

Propanoic acid,3-[(4-chlorophenyl)thio]-2-methyl- structure
254748-99-7 structure
Product Name:Propanoic acid,3-[(4-chlorophenyl)thio]-2-methyl-
CAS No:254748-99-7
MF:C10H11ClO2S
MW:230.711140871048
CID:246736
PubChem ID:2739473
Update Time:2025-04-19

Propanoic acid,3-[(4-chlorophenyl)thio]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,3-[(4-chlorophenyl)thio]-2-methyl-
    • 3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid
    • 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid
    • HMS562D12
    • 254748-99-7
    • MFCD01934442
    • FT-0722045
    • 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid, AldrichCPR
    • 3-(4-chlorophenylthio)-2-methylpropanoic acid
    • DTXSID40372314
    • 3-((4-Chlorophenyl)thio)-2-methyl propanoic acid
    • Maybridge1_007294
    • 2-(4-amino-3-nitrobenzoyl)benzoicacid
    • Inchi: 1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
    • InChI Key: ZSTRUEASXLQXCM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC(C(=O)O)C

Computed Properties

  • Exact Mass: 230.01700
  • Monoisotopic Mass: 230.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.3
  • Melting Point: 63 °C
  • Boiling Point: 374.2°Cat760mmHg
  • Flash Point: 180.1°C
  • Refractive Index: 1.592
  • PSA: 62.60000
  • LogP: 3.15280

Propanoic acid,3-[(4-chlorophenyl)thio]-2-methyl- Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
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